molecular formula C13H18FNO2 B13590966 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol

3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol

Cat. No.: B13590966
M. Wt: 239.29 g/mol
InChI Key: UYNPWZRRJHJEAG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol: is a chemical compound with the molecular formula C13H18FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group substituted with a fluorine atom and a methoxy group, attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.

    Nucleophilic Substitution: The 3-fluoro-4-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(3-fluoro-4-methoxybenzyl)piperidine.

    Oxidation: The intermediate is then oxidized to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

    Substitution: The fluorine atom and methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-one.

    Reduction: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Pharmacology: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

Medicine:

    Drug Development: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The piperidine ring can also play a role in its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-(3-Fluoro-4-methylbenzyl)piperidine
  • 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
  • 2-(3-Fluorobenzyl)piperidine hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the benzyl ring (e.g., methoxy vs. methyl) can significantly impact the compound’s chemical and biological properties.
  • Unique Features: The combination of the fluorine atom and methoxy group in 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol provides unique electronic and steric effects, potentially enhancing its reactivity and selectivity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C13H18FNO2/c1-17-12-4-3-10(7-11(12)14)8-13(16)5-2-6-15-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3

InChI Key

UYNPWZRRJHJEAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CCCNC2)O)F

Origin of Product

United States

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